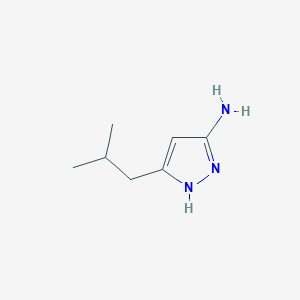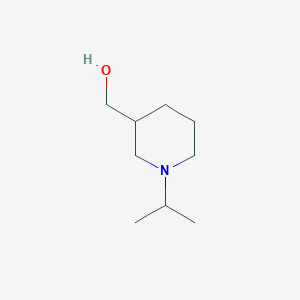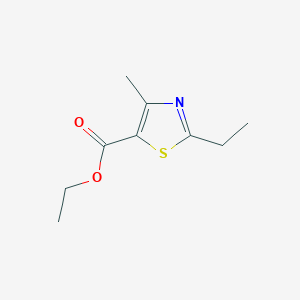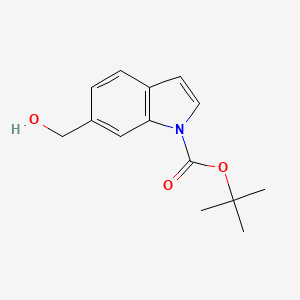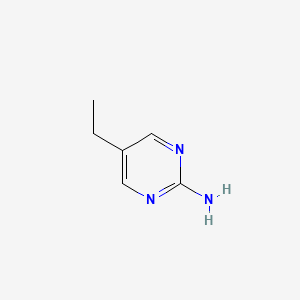
5-Ethylpyrimidin-2-amin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5-Ethylpyrimidin-2-amine has numerous applications in scientific research, including:
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives, which include 5-ethylpyrimidin-2-amine, have a wide range of biological activities, including antitumor, anti-hiv, and antibacterial effects .
Mode of Action
It is known that some 2-aminopyrimidines, which include 5-ethylpyrimidin-2-amine, have been reported to be active in low micromolar to submicromolar concentration .
Biochemical Pathways
It is known that pyrimidine derivatives can affect a variety of biochemical pathways, depending on their specific structure and the biological context .
Result of Action
It is known that some 2-aminopyrimidines exhibit antitrypanosomal and antiplasmodial activities .
Biochemische Analyse
Biochemical Properties
5-Ethylpyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. The compound’s interaction with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase can lead to alterations in pyrimidine metabolism . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
5-Ethylpyrimidin-2-amine impacts various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, derivatives of 5-Ethylpyrimidin-2-amine have demonstrated antiproliferative activity by inducing cell cycle arrest and apoptosis . This compound can modulate the expression of genes involved in cell growth and survival, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 5-Ethylpyrimidin-2-amine exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites, preventing substrate access. This inhibition can lead to a decrease in the synthesis of nucleotides, affecting DNA replication and repair . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethylpyrimidin-2-amine have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Ethylpyrimidin-2-amine remains stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of nucleotide synthesis, affecting cell proliferation and viability.
Dosage Effects in Animal Models
The effects of 5-Ethylpyrimidin-2-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize side effects while maximizing efficacy.
Metabolic Pathways
5-Ethylpyrimidin-2-amine is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can alter metabolic flux and affect the levels of various metabolites, impacting cellular function and viability.
Transport and Distribution
Within cells and tissues, 5-Ethylpyrimidin-2-amine is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s uptake and localization within different cellular compartments . The distribution of 5-Ethylpyrimidin-2-amine can influence its activity and effectiveness, as well as its potential side effects.
Subcellular Localization
The subcellular localization of 5-Ethylpyrimidin-2-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, for example, can enhance its ability to interact with DNA and RNA, influencing gene expression and nucleotide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyrimidin-2-amine typically involves the reaction of pyrimidine with ethyl bromide. The process begins with the reaction of pyrimidine and ethyl bromide to form 5-ethylpyrimidine, which is then subjected to a reduction reaction to yield 5-Ethylpyrimidin-2-amine .
Industrial Production Methods: Industrial production of 5-Ethylpyrimidin-2-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethylpyrimidin-2-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced compounds. Substitution reactions may result in the formation of various substituted pyrimidines .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-bromopyrimidine: This compound has similar structural features but includes a bromine atom at the 5-position.
2-Amino-4,6-dichloropyrimidine: This compound has chlorine atoms at the 4 and 6 positions, which confer different chemical properties.
Uniqueness: 5-Ethylpyrimidin-2-amine is unique due to its ethyl group at the 5-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its specific applications and properties .
Eigenschaften
IUPAC Name |
5-ethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHYGGNTIXJETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630861 | |
| Record name | 5-Ethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39268-71-8 | |
| Record name | 5-Ethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





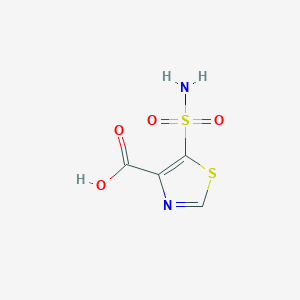

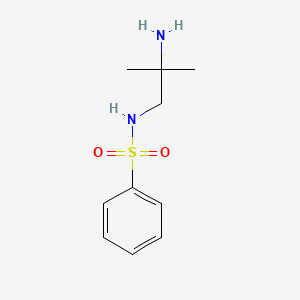

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
